molecular formula C19H17F2N3O2 B2470526 N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1209341-26-3

N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No. B2470526
CAS RN: 1209341-26-3
M. Wt: 357.361
InChI Key: XHZTYLPJBZRTAD-UHFFFAOYSA-N
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Description

N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BPPC is a pyrazole derivative that exhibits high affinity and selectivity towards the cannabinoid CB1 receptor, which is a key target for the treatment of various disorders, including pain, anxiety, and obesity.

Scientific Research Applications

Synthetic Methods and Structural Analysis A study focused on the synthesis and characterization of pyrazoline derivatives, revealing intricate details about their crystal structures, intermolecular interactions, and the role of hydrogen bonds in stabilizing crystal packing. These insights are crucial for understanding the chemical properties and potential applications of such compounds in scientific research (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Polymeric Materials Research into diphenylfluorene-based aromatic polyamides has shown that these materials exhibit remarkable solubility, high glass transition temperatures, and thermal stability, making them suitable for creating flexible and tough films. This has implications for their use in high-performance materials and coatings (Hsiao, Yang, & Lin, 1999).

Antimicrobial Activity A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, including a compound closely related to the queried chemical, demonstrated moderate to high inhibitory activities against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antitubercular agents (Ahsan et al., 2011).

Electrochromic and Electrofluorescent Materials Electroactive polyamides incorporating bis(diphenylamino)-fluorene units were found to exhibit dual-switching electrochromic and electrofluorescent properties, offering applications in smart windows, displays, and other electronic devices due to their reversible multicolor electrochromic characteristics and high fluorescence quantum yield (Sun et al., 2016).

Fluorinated Pyrazoles in Medicinal Chemistry The development of 3-amino-4-fluoropyrazoles as functional building blocks in medicinal chemistry showcases the versatility of fluorinated pyrazoles in synthesizing compounds with potential therapeutic applications. The methodology enables further functionalization, expanding the toolkit for drug discovery and design (Surmont et al., 2011).

Anticancer Research Certain bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide) analogues have been explored for their potential anticancer activities, demonstrating the broad applicability of pyrazole derivatives in the search for new therapeutic agents against various cancer cell lines (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).

properties

IUPAC Name

N,1-bis(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c1-2-11-26-17-12-24(16-9-5-14(21)6-10-16)23-18(17)19(25)22-15-7-3-13(20)4-8-15/h3-10,12H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZTYLPJBZRTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

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